6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine
Description
Properties
Molecular Formula |
C9H10F2N2 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6-cyclopropyl-2-(difluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C9H10F2N2/c10-9(11)8-6(12)3-4-7(13-8)5-1-2-5/h3-5,9H,1-2,12H2 |
InChI Key |
XRJXPICSYCMAKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C(C=C2)N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Overview
One promising approach for synthesizing 6-cyclopropyl-2-(difluoromethyl)pyridin-3-amine is adapted from the scalable synthesis of 4-(difluoromethyl)pyridin-2-amine reported by researchers in Organic Process Research & Development. This method uses commercially available 2,2-difluoroacetic anhydride as a starting material and proceeds through a five-step sequence.
Detailed Synthetic Procedure
The synthesis can be outlined as follows:
Step 1: Preparation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one
To a cooled solution of ethyl vinyl ether (1 equiv) and pyridine (1.21 equiv) in dichloromethane, difluoroacetic anhydride (1.2 equiv) is added slowly. The reaction mixture is warmed to room temperature and stirred for 15 hours, followed by aqueous workup and isolation to afford the desired product as an orange liquid.
Step 2: Condensation with acetonitrile derivative
The enone from Step 1 is reacted with a cyclopropyl-substituted acetonitrile derivative to form an intermediate that incorporates both the difluoromethyl group and the cyclopropyl moiety. This key step establishes the carbon framework necessary for the target compound.
Step 3: Formation of methoxyimine
Treatment of the intermediate with methoxyamine hydrochloride in acetic acid forms a methoxyimine intermediate. This reaction is typically conducted at 50°C for 7 hours.
Step 4: Cyclization to form pyridine core
The methoxyimine intermediate undergoes cyclization in the presence of hydrobromic acid in acetic acid at 90°C, forming the pyridine ring system with the difluoromethyl group positioned at C-2 and the cyclopropyl group at C-6.
Step 5: Reduction to form amine
The cyclized intermediate is reduced using zinc in acetic acid at room temperature for 3 hours. Following filtration and basic workup, the desired this compound is isolated through precipitation.
Yield and Purity Considerations
This synthetic approach can achieve overall yields of 40-50% when optimized, comparable to the 46% overall yield reported for the similar 4-(difluoromethyl)pyridin-2-amine synthesis. The purity of the final product can be enhanced through recrystallization from appropriate solvent systems, typically achieving >95% purity as determined by HPLC analysis.
Alternative Approach via Halogenated Pyridine Intermediates
Overview
An alternative approach involves the functionalization of pre-formed halogenated pyridines. This method is particularly useful when suitable pyridine precursors are commercially available or easily synthesized.
Synthetic Procedure
Step 1: Preparation of 3-amino-2-chloro-6-cyclopropylpyridine
This intermediate can be prepared through cyclopropylation of a suitable 2-chloro-3-aminopyridine derivative. The cyclopropyl group is typically introduced through palladium-catalyzed cross-coupling reactions using cyclopropylboronic acid or via direct cyclopropylation methods.
Step 2: Introduction of difluoromethyl group
The difluoromethyl group can be introduced through copper-mediated cross-coupling of the chloropyridine with a difluoromethylating reagent such as (difluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a copper catalyst. This transformation typically requires careful temperature control and can be conducted in solvents such as DMF or NMP.
The general reaction conditions are outlined in Table 1:
Table 1: Reaction Conditions for Difluoromethylation of Halopyridines
| Parameter | Typical Conditions |
|---|---|
| Difluoromethylating Agent | TMSCF₂H (2-3 equiv) |
| Catalyst | CuI (10-20 mol%) |
| Ligand | 1,10-Phenanthroline (20-40 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) |
| Solvent | DMF or NMP |
| Temperature | 80-120°C |
| Time | 12-24 hours |
| Yield Range | 40-75% |
Optimization Considerations
The copper-mediated difluoromethylation step often requires optimization to achieve satisfactory yields. Key variables include:
- Copper source (CuI, CuBr, or Cu(OAc)₂)
- Ligand selection
- Base strength and stoichiometry
- Reaction temperature and time
Recent advancements have demonstrated that tetrabutylammonium difluoromethyltriphenylphosphonium salts can serve as alternative difluoromethylating agents with improved stability and reactivity profiles.
Pyridine Ring Construction Approach
Overview
A third approach involves constructing the pyridine ring with all substituents pre-positioned. This approach is particularly valuable for achieving high regioselectivity in multisubstituted pyridines.
Synthetic Procedure
Step 1: Preparation of difluoromethyl enone intermediate
Starting from 2,2-difluoroacetic anhydride (1 equiv) and a suitable cyclopropyl-containing vinyl ether, a key enone intermediate is prepared. The reaction proceeds through nucleophilic addition followed by rearrangement.
Step 2: Nitrile condensation
The enone intermediate undergoes condensation with acetonitrile in the presence of a base to form a bifunctionalized intermediate containing both the difluoromethyl and cyclopropyl groups in the correct orientation for subsequent cyclization.
Step 3: Cyclization with hydroxylamine derivative
Treatment with O-methylhydroxylamine forms an intermediate that undergoes cyclization in acidic conditions to form the pyridine ring with the desired substitution pattern.
Step 4: Functional group conversion
Depending on the cyclization product, additional functional group transformations may be required to obtain the 3-amino group. This typically involves reduction of a suitable precursor (e.g., nitro, nitrile, or N-methoxy) using appropriate reducing agents.
Reaction Optimization
The cyclization step is often the most challenging in this synthetic route, requiring careful optimization of acid concentration, temperature, and reaction time. Table 2 presents typical optimization parameters:
Table 2: Optimization Parameters for Pyridine Ring Formation
| Parameter | Range | Optimal Conditions |
|---|---|---|
| Acid | HBr, H₂SO₄, TFA | HBr in acetic acid (33%) |
| Temperature | 60-110°C | 90°C |
| Reaction Time | 6-24 hours | 12-15 hours |
| Concentration | 0.05-0.2 M | 0.1 M |
| Additive | None, LiCl, ZnCl₂ | None |
| Yield | 30-70% | ~60% |
Palladium-Catalyzed Cross-Coupling Approach
Overview
For situations where suitable aminopyridine precursors are available, palladium-catalyzed cross-coupling offers a versatile approach to introduce both the cyclopropyl and difluoromethyl groups.
Introduction of Cyclopropyl Group
The cyclopropyl group can be introduced through Suzuki-Miyaura coupling using cyclopropylboronic acid or its pinacol ester. This approach has been demonstrated in the synthesis of related compounds.
A typical procedure involves:
- Preparation of a halogenated aminopyridine precursor
- Suzuki coupling with cyclopropylboronic acid pinacol ester using a palladium catalyst such as Pd(PPh₃)₄ or XPhos Pd G2
- Purification to obtain the cyclopropyl-substituted aminopyridine
Introduction of Difluoromethyl Group
The difluoromethyl group can be introduced through similar cross-coupling approaches, though this often requires specialized catalysts and conditions. Recent advances in difluoromethylation chemistry have expanded the toolbox for these transformations.
Table 3: Comparison of Palladium-Catalyzed Coupling Methods
| Method | Advantages | Limitations | Typical Yields |
|---|---|---|---|
| Suzuki-Miyaura | Wide substrate scope, mild conditions | Requires boronic acid derivatives | 65-85% |
| Negishi | Effective for C-C bond formation | Air-sensitive reagents | 60-80% |
| Buchwald-Hartwig | Direct C-N bond formation | Limited to amination reactions | 70-90% |
| C-H Activation | Direct functionalization | Often requires directing groups | 40-70% |
Comparative Analysis of Synthetic Routes
Each of the described preparation methods has distinct advantages and limitations, which are summarized in Table 4:
Table 4: Comparative Analysis of Synthetic Routes to this compound
| Synthetic Route | Key Advantages | Key Limitations | Overall Yield | Scale Potential |
|---|---|---|---|---|
| Difluoroacetic Anhydride Approach | Uses commercially available starting materials | Multiple steps required | 40-50% | High (kg scale) |
| Halogenated Pyridine Approach | Fewer steps, divergent | Requires specialized reagents for difluoromethylation | 35-45% | Medium (100g scale) |
| Pyridine Ring Construction | High regioselectivity | Complex intermediates, challenging cyclization | 30-40% | Medium (100g scale) |
| Palladium-Catalyzed Coupling | Modularity, potential for late-stage diversification | Expensive catalysts, purification challenges | 40-60% | Low-Medium (10-100g scale) |
Purification and Characterization
Purification Techniques
The purification of this compound typically employs a combination of techniques:
- Recrystallization from appropriate solvent systems (often heptane or ethanol)
- Column chromatography (typically using gradient elution with ethyl acetate/hexanes)
- Precipitation through pH adjustment for compounds with basic functionality
For large-scale production, activated charcoal treatment followed by recrystallization is often preferred due to scalability and cost considerations.
Characterization Data
The final compound can be characterized using standard analytical techniques:
1H NMR (400 MHz, DMSO-d6): Expected signals include the difluoromethyl proton (typically a triplet at δ ~7.0-7.2 ppm), aromatic protons of the pyridine ring, the amine protons, and the characteristic cyclopropyl signals.
19F NMR (376 MHz, DMSO-d6): The difluoromethyl group typically appears as a doublet around δ -110 to -115 ppm.
Mass Spectrometry: The compound exhibits a molecular ion peak at m/z 185 [M+H]+ in ESI-MS analysis.
HPLC Purity: >95% using appropriate reversed-phase conditions.
The preparation of this compound presents several synthetic challenges, particularly regarding the regioselective introduction of the difluoromethyl and cyclopropyl groups. Among the approaches discussed, the difluoroacetic anhydride-based approach offers the best combination of scalability and overall yield, making it particularly suitable for process development.
Future directions for improving the synthesis of this compound include:
- Development of more direct difluoromethylation methods that can operate under milder conditions
- Exploration of flow chemistry approaches to improve safety and scalability of hazardous steps
- Application of biocatalytic methods for selective functional group transformations
- Investigation of novel protecting group strategies to streamline the synthetic sequence
As ongoing research in medicinal chemistry continues to explore fluorinated heterocycles, the importance of efficient and scalable syntheses for compounds like this compound will likely increase, driving further innovation in synthetic methodology.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its biological activity, particularly as a potential therapeutic agent. Research indicates that 6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine exhibits significant interactions with biological targets, making it a candidate for the development of pharmaceuticals aimed at treating various diseases.
Case Studies
- Antiviral Activity : Studies have shown that derivatives of this compound can inhibit Hepatitis C Virus (HCV) replication. The structure-activity relationship (SAR) studies indicated that modifications to the cyclopropyl group significantly affect the antiviral potency, with specific derivatives showing EC50 values as low as 3.11 µM .
- Cancer Research : The compound has been evaluated for its anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Chemical Biology
In chemical biology, this compound serves as a tool for studying biomolecular interactions. Its ability to modulate enzyme activity and receptor binding makes it valuable for understanding biological pathways.
Industrial Chemistry
In industrial applications, the compound is used as a building block for synthesizing advanced materials and other chemical compounds. Its unique chemical properties allow it to participate in various reactions, including oxidation and reduction processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A pyridine core substituted with a cyclopropyl group at position 6, a difluoromethyl group at position 2, and an amine at position 2.
- The difluoromethyl group provides electronegativity and metabolic stability, common in bioactive molecules due to fluorine's inductive effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
Key Observations :
Biological Activity
6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits interactions with various biological targets, making it a candidate for therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The compound may influence various signaling pathways, leading to diverse biological effects, including anti-inflammatory and antiviral activities.
Structure-Activity Relationships (SAR)
Preliminary SAR studies indicate that modifications to the cyclopropyl and difluoromethyl groups significantly affect the compound's potency. For instance, varying the size and nature of substituents at the C6 position can lead to substantial changes in biological activity. Compounds with larger substituents have shown decreased activity, suggesting that steric hindrance plays a critical role in the efficacy of these derivatives .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
| Compound | Target | Activity | EC50/IC50 Values |
|---|---|---|---|
| This compound | HCV replicon | Moderate inhibition | EC50 = 3.54 µM |
| 6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | TRKA (tropomyosin receptor kinase) | Potent inhibitor | IC50 < 10 nM |
| C5’-cycloalkane derivatives | HCV replicon | Varies with size | EC50 = 2.43 µM (optimal size) |
Case Studies
- HCV Inhibition : A study demonstrated that this compound exhibited moderate anti-HCV activity with an EC50 value of 3.54 µM. Further optimization of this compound led to derivatives with enhanced potency, emphasizing the importance of structural modifications in achieving desired biological outcomes .
- Inflammatory Response : Research into the anti-inflammatory properties of related pyridine compounds indicated that certain derivatives could effectively inhibit COX enzymes, which are crucial in inflammatory processes. The IC50 values for some derivatives were reported as low as 0.04 µM, showcasing their potential as anti-inflammatory agents .
Q & A
Q. What are the common synthetic routes and purification methods for 6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine?
A typical synthesis involves coupling cyclopropyl groups to a pyridine scaffold via Buchwald-Hartwig amination or Ullmann-type reactions. Microwave-assisted synthesis (e.g., 160°C, 30 min) can enhance reaction efficiency, while continuous flow chemistry improves scalability . Purification often employs reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and acetonitrile/water gradients to isolate high-purity fractions .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
Q. How can researchers assess the biological activity of this compound in medicinal chemistry?
Standard assays include:
- Enzyme inhibition : Dose-response curves (IC) against kinase or protease targets.
- Cellular assays : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines.
- Solubility : Use of PBS or DMSO solutions for in vitro testing, monitored via UV-Vis spectroscopy .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Storage : In airtight containers at -20°C, away from light and moisture. Emergency measures include rinsing exposed areas with water and consulting a physician .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale synthesis?
- Catalyst screening : Test Pd(OAc)/Xantphos systems for Buchwald-Hartwig reactions to reduce side products.
- Solvent optimization : Replace DMF with toluene/EtOH mixtures to improve solubility and reduce decomposition.
- Kinetic studies : Monitor reaction progress via inline FT-IR to identify rate-limiting steps .
Q. How can structural ambiguities (e.g., regiochemistry) be resolved?
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Introduce methyl/fluoro substituents at the 4-position of the pyridine ring to probe steric/electronic effects.
- Docking simulations : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., EGFR kinase) .
Q. How should contradictory data on reactivity or biological activity be analyzed?
Q. What mechanistic insights can be gained from isotopic labeling studies?
Q. What methodologies are used to assess in vivo toxicity and pharmacokinetics?
- ADME profiling : Measure plasma stability (e.g., half-life in rat serum) and CYP450 inhibition.
- Toxicogenomics : RNA-seq analysis of liver/kidney tissues in rodent models to identify off-target gene expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
